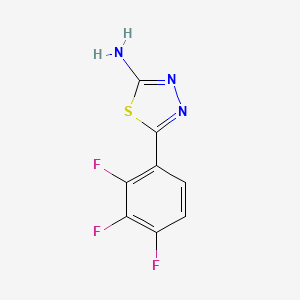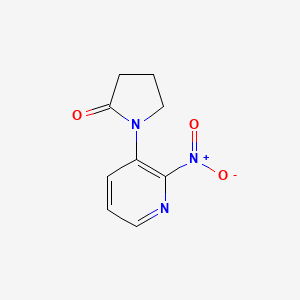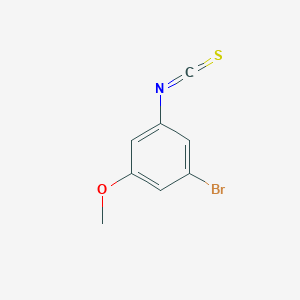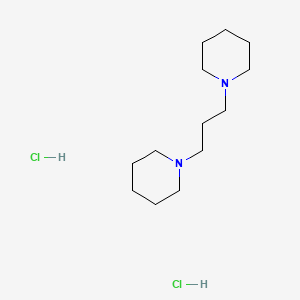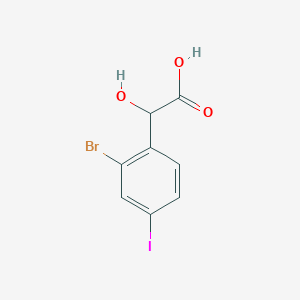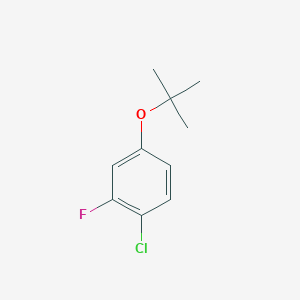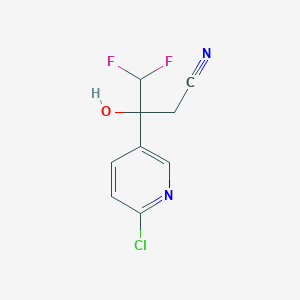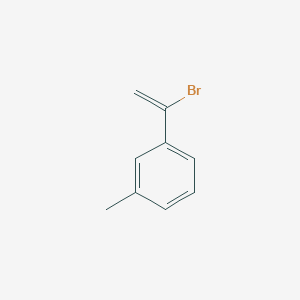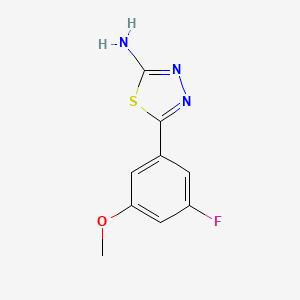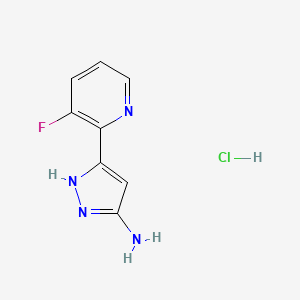
3-Amino-5-(3-fluoro-2-pyridyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32876591” is a chemical substance with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32876591” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of “MFCD32876591” is scaled up using optimized reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain the quality and yield of the compound. The industrial production method is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: “MFCD32876591” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD32876591” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: “MFCD32876591” is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of “MFCD32876591” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
“MFCD32876591” is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Compound A: Known for its high reactivity and stability.
Compound B: Used in similar applications but with different reaction conditions.
Compound C: Exhibits similar biological activities but with varying degrees of effectiveness.
The uniqueness of “MFCD32876591” lies in its specific reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClFN4 |
|---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7FN4.ClH/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6;/h1-4H,(H3,10,12,13);1H |
InChI Key |
AXDRROCESUKPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=NN2)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
